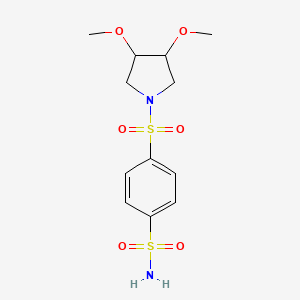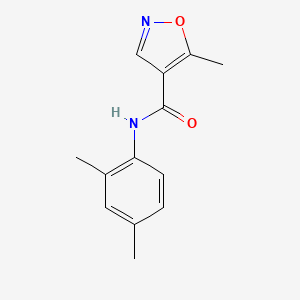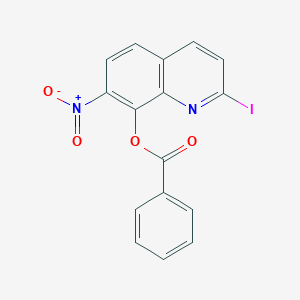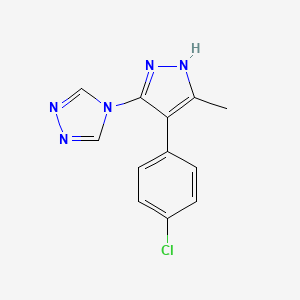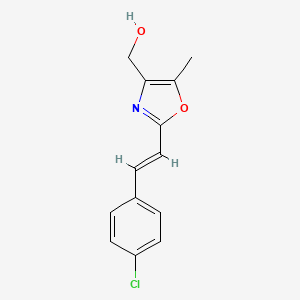
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is a chemical compound that belongs to the class of oxazole derivatives It features a chlorostyryl group attached to an oxazole ring, which is further substituted with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chlorostyryl group can be reduced to form a corresponding alkyl derivative.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)aldehyde or (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)carboxylic acid.
Reduction: Formation of (2-(4-Alkylstyryl)-5-methyloxazol-4-yl)methanol.
Substitution: Formation of (2-(4-Substituted-styryl)-5-methyloxazol-4-yl)methanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown potential in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial and anticancer activities, making it a candidate for drug development .
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance in various applications .
Mecanismo De Acción
The mechanism of action of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets. The chlorostyryl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-(4-Chlorostyryl)-1-methylpyridin-1-ium iodide hydrate): Similar structure but with a pyridine ring instead of an oxazole ring.
(E)-2-(4-Chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone: Contains a quinazolinone ring instead of an oxazole ring.
(E)-6-(4-Chlorostyryl)-4-(4-(trifluoromethyl)-benzyl)pyridazin-3(2H)-one: Features a pyridazinone ring with additional substituents.
Uniqueness
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is unique due to its combination of a chlorostyryl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H12ClNO2 |
|---|---|
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
[2-[(E)-2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H12ClNO2/c1-9-12(8-16)15-13(17-9)7-4-10-2-5-11(14)6-3-10/h2-7,16H,8H2,1H3/b7-4+ |
Clave InChI |
OBGPWONUDVNFMS-QPJJXVBHSA-N |
SMILES isomérico |
CC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)Cl)CO |
SMILES canónico |
CC1=C(N=C(O1)C=CC2=CC=C(C=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


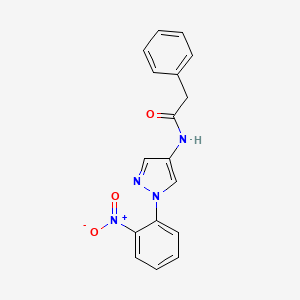
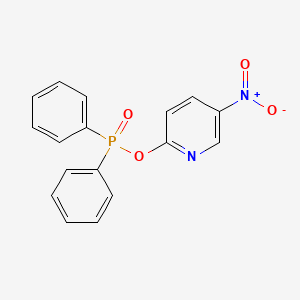
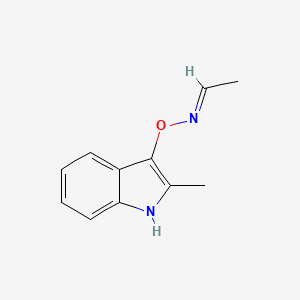
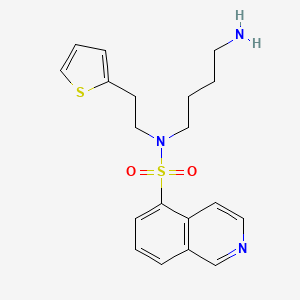
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)
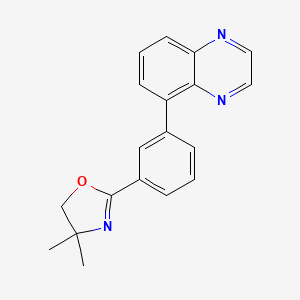
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
